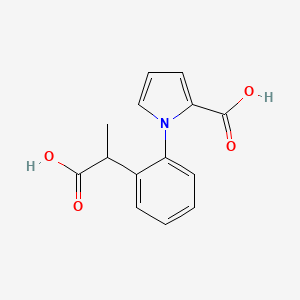
2-Acetamidoacetic acid;ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamidoacetic acid;ethane-1,2-diamine is a compound that combines the properties of both 2-acetamidoacetic acid and ethane-1,2-diamine. This compound is known for its unique chemical structure, which includes both an acetamido group and a diamine group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidoacetic acid;ethane-1,2-diamine typically involves the reaction of 2-acetamidoacetic acid with ethane-1,2-diamine. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetamidoacetic acid;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
2-Acetamidoacetic acid;ethane-1,2-diamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to understand the interactions between different biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-acetamidoacetic acid;ethane-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.
Comparaison Avec Des Composés Similaires
Ethylenediamine: A simple diamine with similar chemical properties but lacks the acetamido group.
N-Acetylglycine: Contains an acetamido group but lacks the diamine functionality.
Diethylenetriamine: A compound with multiple amine groups but different structural arrangement.
Uniqueness: 2-Acetamidoacetic acid;ethane-1,2-diamine is unique due to its combination of acetamido and diamine groups, which provides it with distinct chemical reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
850352-79-3 |
|---|---|
Formule moléculaire |
C6H15N3O3 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-acetamidoacetic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H7NO3.C2H8N2/c1-3(6)5-2-4(7)8;3-1-2-4/h2H2,1H3,(H,5,6)(H,7,8);1-4H2 |
Clé InChI |
WQBRQFDYUUJTQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)O.C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)



![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)

